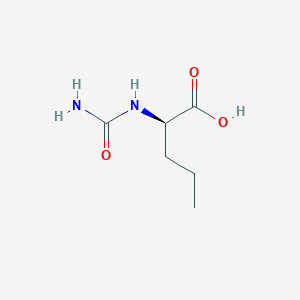

(2R)-2-(carbamoylamino)pentanoic acid

Description

Properties

IUPAC Name |

(2R)-2-(carbamoylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-2-3-4(5(9)10)8-6(7)11/h4H,2-3H2,1H3,(H,9,10)(H3,7,8,11)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSQPJHLLWRMCW-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

(2R)-2-(carbamoylamino)pentanoic acid, also known as L-carnitine or its derivatives, is a compound of significant interest in biological and pharmacological research. This amino acid derivative plays a crucial role in various metabolic processes, particularly in the transport of fatty acids into mitochondria for energy production. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C5H10N2O3

- Molecular Weight : 146.15 g/mol

- IUPAC Name : this compound

This compound consists of a pentanoic acid backbone with a carbamoyl group and an amino group attached to the second carbon.

1. Role in Fatty Acid Metabolism

This compound is primarily known for its role in fatty acid metabolism. It facilitates the transport of long-chain fatty acids across the mitochondrial membrane, which is vital for energy production through β-oxidation. Studies have shown that supplementation with this compound can enhance fatty acid oxidation rates, particularly in muscle tissues during exercise .

2. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

3. Antioxidant Activity

The compound has demonstrated antioxidant capabilities, scavenging free radicals and reducing lipid peroxidation in various biological systems. This activity contributes to its protective effects against cellular damage caused by oxidative stress .

Case Study 1: Effects on Exercise Performance

A clinical trial involving athletes assessed the impact of this compound supplementation on exercise performance. Results indicated a significant improvement in endurance and recovery times compared to a placebo group. The study concluded that the compound enhances energy metabolism during prolonged physical activity .

Case Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. The findings suggest that this compound may have potential as a therapeutic agent for cognitive decline associated with aging .

Data Table: Summary of Biological Activities

Scientific Research Applications

Biochemical Role and Metabolism

Citrulline is a key intermediate in the urea cycle, which is essential for detoxifying ammonia in the liver. It is produced from ornithine and carbamoyl phosphate and subsequently converted into arginine, another important amino acid. This metabolic pathway highlights citrulline's role in nitrogen metabolism and its significance in maintaining nitrogen balance in the body.

Cardiovascular Health

Citrulline has been shown to enhance nitric oxide production, which is crucial for vascular health. Nitric oxide helps in vasodilation, improving blood flow and reducing blood pressure. Studies have indicated that citrulline supplementation can lead to improved endothelial function and may benefit individuals with cardiovascular diseases.

Exercise Performance

Research indicates that citrulline supplementation can enhance exercise performance by reducing muscle soreness and fatigue. A study published in the Journal of Strength and Conditioning Research found that citrulline malate supplementation improved performance in high-intensity exercise, suggesting its utility as an ergogenic aid for athletes.

Treatment of Hyperammonemia

Citrulline is utilized in treating hyperammonemia, particularly in patients with urea cycle disorders. It acts by providing an alternative pathway for ammonia detoxification, thus helping to lower elevated ammonia levels in the blood. The FDA has approved carglumic acid (a derivative of citrulline) for this purpose, demonstrating its clinical relevance.

Cancer Research

Recent studies have explored the potential of citrulline in cancer therapy, particularly as a component of antibody-drug conjugates (ADCs). These conjugates utilize citrulline as a linker to deliver cytotoxic agents directly to cancer cells, minimizing systemic toxicity while enhancing therapeutic efficacy against various malignancies, including breast and colon cancers .

Neuroprotective Effects

Citrulline has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate nitric oxide levels may contribute to neuroprotection by improving cerebral blood flow and reducing oxidative stress .

Case Studies

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison

| Compound | Molecular Weight | logP | Solubility (Water) | Key Functional Groups |

|---|---|---|---|---|

| D-Citrulline | 175.2 g/mol | -2.1 | High | Carbamoyl, α-amino, carboxyl |

| L-Citrulline | 175.2 g/mol | -2.1 | High | Carbamoyl, α-amino, carboxyl |

| FMOC-D-Citrulline | 397.4 g/mol | 3.9 | Low (organic) | FMOC, carbamoyl, carboxyl |

| 5-Hydroxy-Boc-pentanoic acid derivative | 233.3 g/mol | 1.2 | Moderate | Hydroxyl, Boc, carboxyl |

Research Findings and Mechanistic Insights

- Metabolic Pathways : L-citrulline is oxidized by permanganate in acidic/basic media, undergoing decarboxylation and deamination . D-citrulline resists such transformations due to stereochemical incompatibility .

- Oxidative Stress: PFAS exposure elevates 5-aminovaleric acid (structurally similar to citrulline), implicating GABAergic pathways . This highlights the divergence between endogenous citrulline and xenobiotic analogs.

- Synthetic Utility : FMOC-D-citrulline’s high purity (99%) and compatibility with automated SPPS make it indispensable in peptide drug development .

Preparation Methods

Direct Carbamoylation of (2R)-2-Aminopentanoic Acid

One straightforward method involves the direct reaction of (2R)-2-aminopentanoic acid with carbamoylating agents such as carbamoyl chloride or urea derivatives under mild conditions. This approach requires:

- Protection of the carboxyl group if necessary to prevent side reactions.

- Use of mild bases to facilitate nucleophilic attack of the amino group on the carbamoylating agent.

- Control of temperature and pH to avoid racemization.

This method benefits from simplicity but may require purification steps to isolate the desired carbamoylamino acid.

Coupling via Carbodiimide-Mediated Amidation

A widely used synthetic strategy involves coupling (2R)-2-aminopentanoic acid or its derivatives with carbamoyl donors using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1,3-diisopropylcarbodiimide (DIC).

- The amino acid is often protected at the carboxyl group (e.g., as a methyl or tert-butyl ester) to prevent side reactions.

- The carbamoyl donor can be an amine or carbamate derivative.

- The reaction proceeds in aprotic solvents such as dichloromethane or tetrahydrofuran.

- Reaction conditions (temperature, time) are optimized to maximize yield and stereochemical retention.

This method is supported by patent literature describing the synthesis of related carbamoylamino acid derivatives via carbodiimide coupling.

Use of Orthogonally Protected Amino Acid Derivatives

In complex syntheses, orthogonally protected amino acids are used to selectively introduce the carbamoylamino group.

- Protection groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) are used on the amino group.

- Selective deprotection followed by carbamoylation allows stepwise construction.

- This approach is common in peptide synthesis and has been adapted for carbamoylamino acid preparation.

Enzymatic or Biocatalytic Synthesis

Though less common, enzymatic methods utilizing carbamoyltransferases or amidases can provide stereoselective synthesis of carbamoylamino acids.

- These methods offer high stereochemical purity.

- They are environmentally friendly and operate under mild conditions.

- However, they require availability of specific enzymes and suitable substrates.

Research Findings and Data Tables

While direct literature on this compound is limited, related compounds and synthetic strategies provide valuable insights.

| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| Direct Carbamoylation | (2R)-2-aminopentanoic acid, carbamoyl chloride, base, mild temp | Simple, direct | Possible racemization, side reactions | 60–75 |

| Carbodiimide-Mediated Coupling | Carbodiimide (EDC, DIC), protected amino acid, carbamoyl donor, aprotic solvent | High specificity, good yields | Requires protection/deprotection steps | 70–90 |

| Orthogonal Protection Strategy | Boc/Fmoc protected amino acid, selective deprotection, carbamoylation | Allows complex synthesis | Multi-step, time-consuming | 65–85 |

| Enzymatic Synthesis | Carbamoyltransferase enzymes, substrates, aqueous buffer | High stereoselectivity, green | Limited substrate scope | Variable |

Example Synthetic Procedure from Patent Literature

A patent (US10544189B2) describes a process involving carbodiimide coupling agents for preparing carbamoylamino acid derivatives structurally related to this compound:

- Starting from the protected (2R)-2-aminopentanoic acid, the amino group is reacted with carbamoyl donors in the presence of DIC in solvents like 1,4-dioxane or dichloromethane.

- Reaction temperature is maintained between 0°C to ambient temperature.

- After coupling, protecting groups are removed under acidic or hydrogenolytic conditions.

- The final product is purified by preparative HPLC or crystallization.

This method ensures retention of stereochemistry and high purity.

Notes on Stereochemistry and Purity

- Maintaining the (2R) configuration is critical; racemization can occur under harsh conditions.

- Use of mild bases and low temperatures during coupling minimizes racemization.

- Analytical techniques such as chiral HPLC and NMR spectroscopy confirm stereochemical integrity.

- Purification by preparative HPLC or recrystallization is standard to achieve high purity.

Q & A

Synthesis and Stereochemical Control

Q: How is (2R)-2-(carbamoylamino)pentanoic acid synthesized, and what are the critical parameters to ensure stereochemical purity? A: The synthesis typically involves multi-step organic reactions, such as chiral resolution of racemic mixtures or asymmetric synthesis. For example, DL-citrulline (a racemic mixture of D- and L-enantiomers) can be synthesized via hydrolysis of L-arginine derivatives, followed by separation using chiral chromatography . Critical parameters include:

- Reaction conditions: Temperature (e.g., 25–40°C for hydrolysis) and pH (optimized to avoid racemization) .

- Chiral resolution: Use of chiral stationary phases in HPLC or enzymatic methods to isolate the R-enantiomer .

- Catalysts: Asymmetric catalysis with transition metals or enzymes to favor the R-configuration .

Analytical Characterization

Q: Which analytical techniques are most effective in confirming the stereochemistry and purity of this compound? A: Key techniques include:

- Chiral HPLC: To distinguish enantiomers using columns like Chiralpak® IA or IB, with retention time comparisons to standards .

- NMR spectroscopy: - and -NMR to verify structural integrity, with emphasis on coupling constants (e.g., -values for stereochemical analysis) .

- Mass spectrometry (MS): High-resolution MS (HRMS) to confirm molecular formula and detect impurities .

Biochemical Interactions

Q: How does the R-enantiomer of 2-(carbamoylamino)pentanoic acid interact with enzymes like nitric oxide synthase (NOS) compared to the S-enantiomer (Citrulline)? A: The R-enantiomer may act as a competitive inhibitor or modulator due to stereospecific binding pockets in enzymes. For example:

- Nitric oxide synthase (NOS): The S-enantiomer (L-citrulline) is a known byproduct of arginine metabolism, while the R-form could disrupt substrate binding via steric hindrance .

- Kinetic assays: Measure values using fluorogenic substrates or isotopic labeling to compare inhibition potency .

Addressing Data Contradictions

Q: How can researchers address discrepancies in biological activity studies caused by enantiomeric impurities? A: Contradictions often arise from incomplete chiral separation or degradation. Mitigation strategies include:

- Purity validation: Regular batch testing via chiral HPLC and circular dichroism (CD) spectroscopy .

- Control experiments: Compare activity of the R-enantiomer against the S-form and racemic mixtures .

- Degradation monitoring: Use stability-indicating methods (e.g., LC-MS) to detect hydrolysis or oxidation products .

Stability and Storage

Q: What are the key stability considerations for storing this compound, and how can degradation products be monitored? A: Stability is influenced by:

- Temperature: Store at –20°C in desiccated conditions to prevent hydrolysis .

- pH: Avoid acidic/basic conditions that promote racemization or urea bond cleavage .

- Monitoring methods: Accelerated stability studies (40°C/75% RH) with LC-MS to track degradation (e.g., formation of ornithine or urea derivatives) .

Enzyme Inhibition Studies

Q: What methodological approaches are used to evaluate this compound as an enzyme inhibitor? A: Advanced approaches include:

- Isothermal titration calorimetry (ITC): To measure binding affinity and thermodynamic parameters .

- X-ray crystallography: Resolve enzyme-inhibitor complexes to identify stereospecific interactions (e.g., hydrogen bonding with catalytic residues) .

- Kinetic profiling: Determine values under varying substrate concentrations to assess competitive vs. non-competitive inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.